molecular formula C19H18N8O7 B3326577 L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci) CAS No. 26360-21-4

L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci)

カタログ番号: B3326577
CAS番号: 26360-21-4
分子量: 470.4 g/mol
InChIキー: QPWWRIJXAKSKLU-LBPRGKRZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci) is widely used in scientific research, including:

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with all chemicals, it should be handled with care and appropriate safety measures should be taken .

作用機序

Target of Action

The primary target of this compound, also known as Methopterin, is osteoclasts . Osteoclasts are a type of bone cell that breaks down bone tissue, a process known as bone resorption. This function is critical for the maintenance, repair, and remodeling of bones.

Mode of Action

Methopterin interacts with osteoclasts and inhibits their proliferation . It also suppresses the activation and bone resorption function of osteoclasts . This interaction results in the induction of osteoclast apoptosis, or programmed cell death .

Result of Action

The primary molecular and cellular effect of Methopterin’s action is the inhibition of osteoclast proliferation and function . This leads to a decrease in bone resorption, potentially slowing the progression of diseases characterized by excessive bone breakdown, such as osteoporosis.

生化学分析

Biochemical Properties

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid is known to interact with several enzymes, proteins, and other biomolecules. One of its primary roles is inhibiting the proliferation of osteoclasts, which are cells responsible for bone resorption. This compound inhibits the activation and bone resorption function of osteoclasts and induces their apoptosis . The interaction with osteoclasts suggests that 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid could be a potential therapeutic agent for conditions involving excessive bone resorption, such as osteoporosis.

Cellular Effects

The effects of 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid on various cell types and cellular processes are profound. In osteoclasts, it not only inhibits proliferation but also induces apoptosis, leading to a reduction in bone resorption activity . This compound influences cell signaling pathways, particularly those involved in cell survival and apoptosis. Additionally, it may affect gene expression related to osteoclast differentiation and function, thereby modulating cellular metabolism and overall bone homeostasis.

Molecular Mechanism

At the molecular level, 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid exerts its effects through specific binding interactions with biomolecules. It binds to enzymes and proteins involved in osteoclast activation, inhibiting their function and leading to reduced bone resorption . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of genes involved in osteoclast differentiation and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its inhibitory effects on osteoclasts over extended periods . Degradation products may also form, potentially altering its efficacy and safety profile.

Dosage Effects in Animal Models

The effects of 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid vary with different dosages in animal models. At lower doses, it effectively inhibits osteoclast activity without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to other cell types and tissues. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing risks.

Metabolic Pathways

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid is involved in several metabolic pathways, particularly those related to bone metabolism. It interacts with enzymes and cofactors that regulate osteoclast activity and bone resorption . By modulating these pathways, the compound can influence metabolic flux and metabolite levels, contributing to its overall effects on bone homeostasis.

Transport and Distribution

Within cells and tissues, 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in target cells, such as osteoclasts . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid plays a crucial role in its activity and function. It may be directed to specific compartments or organelles within osteoclasts, where it exerts its inhibitory effects . Targeting signals or post-translational modifications may influence its localization, enhancing its efficacy in inhibiting bone resorption.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci) involves multiple steps. One common method includes the reaction of L-glutamic acid with 4-[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoic acid under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes purification steps such as crystallization and filtration to obtain a high-purity product .

化学反応の分析

Types of Reactions

L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid' involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product.", "Starting Materials": [ "6-nitroso-2,4-diaminopyrimidine", "4-formylbenzoic acid", "N-hydroxysuccinimide", "N,N'-dicyclohexylcarbodiimide", "N-(tert-butoxycarbonyl)-L-aspartic acid", "N-hydroxysuccinimide ester of N-(tert-butoxycarbonyl)-L-aspartic acid", "N-(tert-butoxycarbonyl)-L-lysine", "N-hydroxysuccinimide ester of N-(tert-butoxycarbonyl)-L-lysine" ], "Reaction": [ "6-nitroso-2,4-diaminopyrimidine is reacted with 4-formylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide to form 4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoic acid.", "The intermediate compound is then reacted with N-hydroxysuccinimide in the presence of a coupling agent to form the N-hydroxysuccinimide ester of 4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoic acid.", "N-(tert-butoxycarbonyl)-L-aspartic acid is reacted with N-hydroxysuccinimide ester of 4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoic acid in the presence of a coupling agent to form N-(tert-butoxycarbonyl)-L-aspartyl-4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoic acid.", "The intermediate compound is then deprotected using an appropriate reagent to remove the tert-butoxycarbonyl group, followed by reaction with N-hydroxysuccinimide in the presence of a coupling agent to form the N-hydroxysuccinimide ester of 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid.", "N-(tert-butoxycarbonyl)-L-lysine is reacted with N-hydroxysuccinimide ester of 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid in the presence of a coupling agent to form the N-hydroxysuccinimide ester of the final product.", "The intermediate compound is then deprotected using an appropriate reagent to remove the tert-butoxycarbonyl group, followed by purification to obtain the final product '2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid'." ] }

CAS番号

26360-21-4

分子式

C19H18N8O7

分子量

470.4 g/mol

IUPAC名

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H18N8O7/c20-19-24-15-14(17(31)25-19)22-10(7-21-15)8-27(26-34)11-3-1-9(2-4-11)16(30)23-12(18(32)33)5-6-13(28)29/h1-4,7,12H,5-6,8H2,(H,23,30)(H,28,29)(H,32,33)(H3,20,21,24,25,31)/t12-/m0/s1

InChIキー

QPWWRIJXAKSKLU-LBPRGKRZSA-N

異性体SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)N=O

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)N=O

正規SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)N=O

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci)
Reactant of Route 2
Reactant of Route 2
L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci)
Reactant of Route 3
Reactant of Route 3
L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci)
Reactant of Route 4
Reactant of Route 4
L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci)
Reactant of Route 5
L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci)
Reactant of Route 6
Reactant of Route 6
L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。